molecular formula C21H26N4O2S B11354958 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B11354958
M. Wt: 398.5 g/mol
InChI Key: UJUHPSZNTRQRNA-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenylhydrazine with cyclohexanecarboxylic acid to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyl compounds to form the thiadiazole ring . The final step involves the coupling of the thiadiazole intermediate with a pyrrolidinone derivative under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes . For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexanecarboxamide moiety, in particular, contributes to its enhanced stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H26N4O2S/c1-2-14-8-10-17(11-9-14)25-13-16(12-18(25)26)20-23-24-21(28-20)22-19(27)15-6-4-3-5-7-15/h8-11,15-16H,2-7,12-13H2,1H3,(H,22,24,27)

InChI Key

UJUHPSZNTRQRNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCCC4

Origin of Product

United States

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